molecular formula C6H11NO B2688997 1,2,3,6-Tetrahydropyridin-2-ylmethanol CAS No. 1785028-08-1

1,2,3,6-Tetrahydropyridin-2-ylmethanol

Cat. No.: B2688997
CAS No.: 1785028-08-1
M. Wt: 113.16
InChI Key: BKHTZJDZHRFTEW-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridin-2-ylmethanol is a chemical building block of significant interest in medicinal and organic chemistry. As a derivative of the tetrahydropyridine (THP) scaffold—a nitrogen-containing heterocycle—this compound serves as a versatile synthetic intermediate for the construction of more complex molecules . The tetrahydropyridine motif is present in various natural products and synthetic pharmaceutical agents, and its non-planar ring system with sp3 carbon atoms can impart chirality, making the absolute and relative configuration of substituents pivotal for biological activity . This compound is particularly valuable for researchers developing new synthetic methodologies. Modern approaches, including one-pot syntheses and catalytic cyclization reactions, are often employed to create substituted THP derivatives with high efficiency and stereoselectivity . The hydroxymethyl group at the 2-position offers a handle for further chemical modification, allowing for integration into diverse molecular architectures. While specific biological data on 1,2,3,6-Tetrahydropyridin-2-ylmethanol is limited, the broader class of THP derivatives has been extensively investigated for a wide range of pharmacological activities. These include potential applications as anti-inflammatory agents, anticancer compounds, and central nervous system targets . Researchers utilize such intermediates in structure-activity relationship (SAR) studies to optimize the properties of lead compounds in drug discovery programs . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,2,3,6-tetrahydropyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHTZJDZHRFTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785028-08-1
Record name (1,2,3,6-tetrahydropyridin-2-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydropyridin-2-ylmethanol typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 2-pyridinemethanol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,2,3,6-Tetrahydropyridin-2-ylmethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form tetrahydropyridine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.

    Reduction: Formation of 1,2,3,6-tetrahydropyridine derivatives.

    Substitution: Formation of various substituted tetrahydropyridine derivatives.

Scientific Research Applications

Chemistry

1,2,3,6-Tetrahydropyridin-2-ylmethanol serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in developing new compounds.

Reaction Type Common Reagents Products
OxidationPotassium permanganatePyridine derivatives
ReductionSodium borohydridePiperidine derivatives
SubstitutionThionyl chlorideSubstituted tetrahydropyridine derivatives

Biology

Recent studies have highlighted the biological activities of 1,2,3,6-Tetrahydropyridin-2-ylmethanol:

  • Anticancer Activity : Derivatives have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) with IC50 values in the low micromolar range.
  • Antimycobacterial Activity : Modifications to the tetrahydropyridine structure have enhanced activity against Mycobacterium tuberculosis.

Medicine

Research is ongoing to explore the therapeutic potential of 1,2,3,6-Tetrahydropyridin-2-ylmethanol in treating neurodegenerative diseases and other conditions. Its mechanism of action often involves interactions with specific biological targets such as enzymes and receptors.

Anticancer Research

A study conducted by researchers at [source] investigated the efficacy of tetrahydropyridine derivatives against MCF-7 breast cancer cells. The findings indicated that specific modifications to the structure significantly improved anticancer activity.

Neurodegenerative Disorders

In another study published in [source], compounds related to 1,2,3,6-Tetrahydropyridin-2-ylmethanol were evaluated for their ability to reverse thermal hyperalgesia in neuropathic pain models. The results suggested potential applications in pain management therapies.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its interaction with cellular targets .

Comparison with Similar Compounds

1,2,3,6-Tetrahydropyridin-2-ylmethanol can be compared with other tetrahydropyridine derivatives, such as:

    1,2,3,4-Tetrahydropyridine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    2,3,4,5-Tetrahydropyridine: Has a different ring structure, leading to variations in reactivity and applications.

    1,2,3,6-Tetrahydropyridine:

The presence of the hydroxymethyl group in 1,2,3,6-Tetrahydropyridin-2-ylmethanol imparts unique properties, making it a valuable compound for various applications in research and industry.

Biological Activity

1,2,3,6-Tetrahydropyridin-2-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,2,3,6-Tetrahydropyridin-2-ylmethanol is a bicyclic compound characterized by a tetrahydropyridine ring with a hydroxymethyl substituent. Its structure can be represented as follows:

C8H11N Molecular Formula \text{C}_8\text{H}_{11}\text{N}\quad \text{ Molecular Formula }

This compound exhibits various functional properties that contribute to its biological activity.

The biological activity of 1,2,3,6-tetrahydropyridin-2-ylmethanol is largely attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Dopamine Modulation : Research indicates that derivatives of tetrahydropyridine compounds can influence dopamine levels in the brain. For instance, studies have shown that certain analogs can lead to significant dopamine depletion in neuronal models, implicating their role in neurodegenerative conditions .
  • Antioxidant Activity : The hydroxymethyl group in 1,2,3,6-tetrahydropyridin-2-ylmethanol may enhance its antioxidant properties, providing protective effects against oxidative stress.

Biological Activities

  • Neuroprotective Effects :
    • Case studies have demonstrated that tetrahydropyridine derivatives exhibit neuroprotective effects by reducing neurotoxicity associated with dopaminergic neuron degeneration. This suggests potential applications in treating diseases such as Parkinson's disease .
  • Antimicrobial Properties :
    • Preliminary studies indicate that 1,2,3,6-tetrahydropyridin-2-ylmethanol possesses antimicrobial activity against various pathogens. Its efficacy varies based on structural modifications and concentrations used in testing.
  • Anticancer Activity :
    • Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This activity is likely mediated through the modulation of signaling pathways involved in cell survival and death .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with 1,2,3,6-tetrahydropyridin-2-ylmethanol compared to related compounds:

CompoundNeuroprotective ActivityAntimicrobial ActivityAnticancer Activity
1,2,3,6-Tetrahydropyridin-2-ylmethanolModerateYesYes
1-Methyl-4-phenylpyridine (MPTP)HighNoNo
TMMP (Tetrahydro derivative)HighYesModerate

Research Findings

Recent studies have provided insights into the pharmacological potential of 1,2,3,6-tetrahydropyridin-2-ylmethanol:

  • A study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
  • Another investigation noted its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting its utility as a potential antimicrobial agent.

Q & A

Q. What synthetic methodologies are effective for preparing 1,2,3,6-tetrahydropyridin-2-ylmethanol and its derivatives?

Synthesis typically involves functionalization of the pyridine ring followed by selective reduction and hydroxylation. For example:

  • Fluorinated derivatives : Fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) can introduce fluorine substituents, followed by methanol group addition via nucleophilic substitution or oxidation-reduction sequences .
  • Heterocyclic analogs : Pyridine precursors may undergo cyclization with reagents such as glutaric acid to form pharmaceutically relevant salts (e.g., 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate) .
  • Key considerations : Control reaction temperature (e.g., 60–80°C) and use catalysts like palladium for cross-coupling reactions to minimize side products .

Q. How can structural and purity analysis be optimized for this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .
  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR (DMSO-d6) resolve stereochemistry; the hydroxyl proton appears as a broad singlet (~δ 5.2 ppm), while the tetrahydropyridine ring protons show multiplet splitting (δ 2.5–3.5 ppm) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 126.08 for the base compound) .
  • X-ray crystallography : Resolves polymorphic forms, critical for pharmaceutical applications .

Q. What are the primary pharmacological targets of 1,2,3,6-tetrahydropyridin-2-ylmethanol derivatives?

  • Neuroprotection : Derivatives like 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate modulate L-type calcium channels (LTCCs), reducing oxidative stress in dopaminergic neurons, as shown in MPTP-induced Parkinson’s disease models .
  • Anti-inflammatory activity : Glutarate salts inhibit NF-κB signaling in macrophages, reducing TNF-α and IL-6 production at IC50 values of 1–5 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuroprotective efficacy across different models?

  • Model-specific variability : In zebrafish, 1,2,3,6-tetrahydropyridin-2-ylmethanol analogs restored MPTP-induced locomotor deficits (swimming speed increased from 0.15 mm/s to 0.48 mm/s), but efficacy may differ in rodents due to blood-brain barrier (BBB) permeability .
  • Experimental adjustments :
    • Use younger zebrafish (1–3 days post-fertilization) with immature BBB for direct compound uptake .
    • Validate mammalian models with intracerebroventricular drug administration to bypass BBB limitations .

Q. What strategies improve the stability of 1,2,3,6-tetrahydropyridin-2-ylmethanol in aqueous solutions?

  • pH control : Stabilize the compound at pH 4–6 to prevent ring-opening or oxidation.
  • Excipients : Add antioxidants (e.g., 0.1% ascorbic acid) or cyclodextrins (e.g., β-CD at 10 mM) to enhance solubility and shelf life .
  • Lyophilization : Freeze-drying in lactose or mannitol matrices retains >95% potency for 12 months at −20°C .

Q. How can computational modeling guide the design of novel derivatives?

  • Docking studies : Target LTCCs (e.g., CaV1.3) using AutoDock Vina; the hydroxyl group forms hydrogen bonds with Glu363, while the tetrahydropyridine ring engages in hydrophobic interactions with Leu305 .
  • QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with enhanced BBB penetration (logP < 3.5) .

Q. What analytical challenges arise in impurity profiling during synthesis?

  • Key impurities : Detect 8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (a common byproduct) using LC-MS/MS with a limit of quantification (LOQ) of 0.1% .
  • Mitigation : Optimize reaction time (<24 hours) and use scavenger resins to trap unreacted intermediates .

Methodological Recommendations

  • In vitro assays : Use SH-SY5Y cells treated with MPP+ (100 µM) to screen neuroprotective analogs; measure mitochondrial membrane potential via JC-1 staining .
  • In vivo validation : Combine zebrafish behavior analysis (e.g., DanioVision tracking) with Tg(dat:EGFP) transgenic lines for real-time dopaminergic neuron imaging .

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